molecular formula C12H16N2OS B1451765 N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline CAS No. 21114-92-1

N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline

Cat. No.: B1451765
CAS No.: 21114-92-1
M. Wt: 236.34 g/mol
InChI Key: NONWBUYFHIKLKD-UHFFFAOYSA-N
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Description

N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is a chemical compound that features a morpholine ring, a methylsulfanyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline typically involves the reaction of morpholine with a methylsulfanyl-containing reagent, followed by the introduction of an aniline group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline can undergo several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the morpholine ring or the aniline moiety.

    Substitution: Various substituents can be introduced to the aniline ring or the morpholine ring through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aniline or morpholine rings.

Scientific Research Applications

Chemistry

In chemistry, N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of morpholine-containing molecules with biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of drug candidates.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline involves its interaction with specific molecular targets. The morpholine ring and the aniline moiety can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (Z)-cyano[(methylsulfanyl)(morpholin-4-yl)methylidene]amine: This compound features a cyano group instead of an aniline moiety.

    (Methylsulfanyl)(morpholin-4-yl)methylideneamine: This compound has a prop-2-en-1-yl group instead of an aniline moiety.

Uniqueness

N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is unique due to its combination of a morpholine ring, a methylsulfanyl group, and an aniline moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of a morpholine ring, a methylsulfanyl group, and an aniline moiety, which contributes to its diverse biological interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}N2_{2}S
  • Molecular Weight : 226.31 g/mol
  • CAS Number : 21114-92-1

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of Morpholine : Morpholine is reacted with a methylsulfanyl-containing reagent.
  • Introduction of Aniline Group : The aniline moiety is introduced under controlled conditions to yield the final product.

These methods can be optimized for industrial production, ensuring high yield and purity through automated synthesis processes.

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The morpholine ring and the aniline moiety facilitate binding to these targets, potentially modulating their activity through inhibition or activation pathways. The methylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that further interact with biological molecules.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown IC50_{50} values in the low micromolar range against various cancer cell lines, suggesting potential utility in cancer therapy .

CompoundCell LineIC50_{50} (µM)
Compound AA4311.98 ± 1.22
Compound BJurkat1.61 ± 1.92
This compoundVariousTBD

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of the morpholine ring enhances its binding affinity, making it a valuable candidate for further investigation in enzyme inhibition studies .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate due to its ability to undergo various chemical transformations. This versatility allows for the development of new drug candidates targeting diseases such as cancer and neurological disorders .

Industrial Applications

This compound is also being evaluated for use in specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and advanced materials.

Properties

IUPAC Name

methyl N-phenylmorpholine-4-carboximidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-16-12(14-7-9-15-10-8-14)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONWBUYFHIKLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC1=CC=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
N-phenyl-S-methylisothiourea
Erythritan
N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
Reactant of Route 4
Reactant of Route 4
N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
N-phenyl-S-methylisothiourea
N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline
N-phenyl-S-methylisothiourea
N-[(methylsulfanyl)(morpholin-4-yl)methylidene]aniline

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